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Introduction

Cog133, a 17-amino acid peptide fragment derived from the receptor-binding region of human
Apolipoprotein E (ApoE) corresponding to residues 133-149, has emerged as a promising
therapeutic agent with potent neuroprotective and anti-inflammatory properties.[1][2] As an
ApoE mimetic, Cog133 competes with the full-length ApoE protein for binding to members of
the low-density lipoprotein (LDL) receptor family, thereby modulating a variety of cellular
signaling pathways implicated in neurodegenerative diseases and inflammatory conditions.[1]
[2] This technical guide provides a comprehensive overview of Cog133, including its
mechanism of action, quantitative data from key studies, detailed experimental protocols, and
visualizations of the signaling pathways it influences.

Physicochemical Properties and Quantitative Data

Cog133 is a synthetic peptide with the amino acid sequence Ac-LRVRLASHLRKLRKRLL-
amide.[1] The N-terminus is acetylated and the C-terminus is amidated to enhance its stability.

[1]

Table 1: Quantitative Data for Cog133
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Parameter Value CelllSystem Reference
Binding Affinity (Kd)
Not explicitly reported
for Cogl133. RAP, a Surface Plasmon
LRP1 ) ) [3]
ligand for LRP1, binds  Resonance
with a Kd of 0.68 nM.
IC50 Values
o7 Nicotinic

Acetylcholine

Xenopus oocytes

445 nM expressing a7 [4]
Receptor (nAChR)
' nNAChRs
Antagonism
In Vivo Efficacy
5-FU-induced

Reduction in intestinal
MPO levels (3 uM)

Significant (p < 0.05)

mucositis in Swiss

mice

[1]

Reduction in intestinal

Significant (p < 0.05

5-FU-induced

IL-1p levels (1 and 3 and p < 0.001, mucositis in Swiss [1]

M) respectively) mice

Reduction in serum o _
Significant LPS-challenged mice [1]

TNF-a

In Vitro Efficacy

Inhibition of NO, TNF-

a, and IL-6 release

Dose-dependent

LPS and IFN-y-
stimulated

macrophages

Improved IEC-6 cell

5-FU-challenged IEC-

viability (0.02, 0.2, and  Significant 6 cells in glutamine-
2.0 uM) free media
Mechanism of Action
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Cog133 exerts its biological effects through multiple mechanisms, primarily involving its

interaction with cell surface receptors and subsequent modulation of intracellular signaling

cascades.

Receptor Interactions

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): Cogl133 competes with ApoE
for binding to LRP1, a large endocytic and signaling receptor.[2] This interaction is crucial for
many of its neuroprotective and anti-inflammatory effects. While a specific Kd value for
Cog133 binding to LRP1 has not been reported, the high-affinity interaction of other ligands
with LRP1 suggests a strong binding potential.[3]

a7 Nicotinic Acetylcholine Receptor (nAChR): Cog133 acts as a non-competitive antagonist
of the a7 nAChR with an IC50 of 445 nM.[4] This receptor is implicated in neuroinflammation
and excitotoxicity.

Signaling Pathways

Cog133 has been shown to modulate several key signaling pathways:

o NF-kB Signaling Pathway: A central mechanism of Cog133's anti-inflammatory action is the

inhibition of the canonical NF-kB signaling pathway. It has been shown to reduce the activity
of IkB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IkBa.[5]
This prevents the degradation of IkBa and the subsequent translocation of the p50/p65 NF-
KB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes
such as TNF-q, IL-1[3, and INOS.[1][2]
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Cog133 inhibits the canonical NF-kB signaling pathway.

» Whnt/B-catenin Signaling Pathway: In models of intestinal injury, Cog133 has been shown to
promote tissue repair by modulating the Wnt/[3-catenin pathway. It appears to reduce the
expression of the 3-catenin destruction complex, leading to the stabilization and nuclear

translocation of B-catenin, which in turn activates genes involved in cell proliferation and
migration.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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